1-(3-Trifluoromethylphenyl)piperazine hydrochloride
Overview
Description
N-(3-Trifluoromethylphenyl)piperazine hydrochloride is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a piperazine moiety. This compound is known for its use as a recreational drug and has been studied for its effects on the central nervous system .
Scientific Research Applications
N-(3-Trifluoromethylphenyl)piperazine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its effects on serotonin receptors and its potential as a serotonergic agonist.
Medicine: Investigated for its potential therapeutic effects and its use in the treatment of certain neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Target of Action
TFMPP hydrochloride primarily targets serotonin receptors . It has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and happiness .
Mode of Action
TFMPP hydrochloride functions as a full agonist at all its target sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This means it binds to these receptors and activates them, leading to an increase in the effect of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .
Biochemical Pathways
The primary biochemical pathway affected by TFMPP hydrochloride is the serotonin pathway . By acting as an agonist at various serotonin receptors, TFMPP hydrochloride can enhance the effects of serotonin, a neurotransmitter that plays a key role in mood regulation . This can lead to various downstream effects, such as changes in mood, perception, and behavior .
Pharmacokinetics
TFMPP hydrochloride is metabolized in the liver by CYP2D6, CYP1A2, and CYP3A4 enzymes .
Result of Action
The molecular and cellular effects of TFMPP hydrochloride’s action primarily involve the enhancement of serotonin activity . This can lead to a range of effects, including mood elevation, increased sociability, and altered perception . It can also produce side effects such as anxiety, seizures, and other adverse reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TFMPP hydrochloride. For example, the presence of other substances, such as 1-benzylpiperazine, can enhance the effects of TFMPP hydrochloride . Additionally, individual factors such as genetics, health status, and the presence of other drugs or substances in the body can also impact the compound’s effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(3-Trifluoromethylphenyl)piperazine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the serotonin system by promoting the release of serotonin. This interaction occurs through binding to serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . The compound acts as a full agonist at most of these receptors, except for the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . Additionally, this compound binds to the sodium-dependent serotonin transporter, SERT, and evokes the release of serotonin .
Cellular Effects
This compound influences various cellular processes and cell types. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to changes in intracellular signaling cascades, which can alter gene expression and metabolic activities . In animal studies, this compound has been observed to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin receptors and the serotonin transporter, leading to increased serotonin release . The compound’s interaction with serotonin receptors and transporters results in altered neurotransmitter levels and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can produce sustained changes in cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can produce mild stimulant effects and alter thermoregulation . Higher doses have been associated with more pronounced effects, including anxiety-like responses and weak cardiovascular effects . Toxic or adverse effects at high doses include nausea, hallucinations, and slight tremors .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . The compound is metabolized in the liver, where it undergoes biotransformation by enzymes like CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by the serotonin transporter, SERT, which facilitates its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s interaction with serotonin receptors and transporters directs it to specific compartments within the cell . These interactions can affect the compound’s activity and function, leading to changes in cellular processes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Trifluoromethylphenyl)piperazine hydrochloride can be synthesized through the reaction of piperazine with 3-bromobenzotrifluoride. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of N-(3-Trifluoromethylphenyl)piperazine .
Industrial Production Methods
Industrial production of N-(3-Trifluoromethylphenyl)piperazine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N-(3-Trifluoromethylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpiperazines.
Comparison with Similar Compounds
N-(3-Trifluoromethylphenyl)piperazine hydrochloride is similar to other phenylpiperazine compounds, such as:
Meta-chlorophenylpiperazine (mCPP): Unlike N-(3-Trifluoromethylphenyl)piperazine hydrochloride, mCPP has significant affinity for the 5-HT3 receptor.
Benzylpiperazine (BZP): Often used in combination with N-(3-Trifluoromethylphenyl)piperazine hydrochloride to mimic the effects of MDMA.
1-(3-Chlorophenyl)piperazine: Another phenylpiperazine derivative with different receptor affinities and effects
N-(3-Trifluoromethylphenyl)piperazine hydrochloride is unique due to its specific receptor binding profile and its ability to evoke serotonin release without affecting dopamine or norepinephrine reuptake .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNLGWJZZZOYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166808 | |
Record name | TFMPP hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-69-3 | |
Record name | Piperazine, 1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16015-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TFMPP hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TFMPP hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(trifluoromethyl)phenyl]piperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TFMPP HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41P8ENH29V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3-Trifluoromethylphenyl)piperazine hydrochloride interact with serotonin receptors, and what are the downstream effects of this interaction?
A1: this compound acts as a potent agonist at serotonin 2C (5-HT2C) receptors [, ]. This interaction leads to the activation of downstream signaling pathways associated with 5-HT2C receptors, although the precise mechanisms are still under investigation. Studies have shown that activation of 5-HT2C receptors by this compound can influence various behaviors in rats, including head-twitch response and fatigue during prolonged exercise [, ].
Q2: How does the selectivity of this compound for the 5-HT2C receptor compare to other serotonin receptors?
A2: While often described as a selective 5-HT2C receptor agonist, research suggests that this compound may exhibit some activity at other serotonin receptor subtypes, notably 5-HT2A []. This cross-reactivity was observed in both in vivo and in vitro studies using rat models []. Further investigation into the binding affinities and functional selectivity of this compound across different serotonin receptor subtypes is crucial for a complete understanding of its pharmacological profile.
Q3: Can you describe a synthetic route for the preparation of this compound?
A3: A recently disclosed method focuses on improving the synthesis of a key intermediate for this compound []. The process involves a two-step reaction:
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